molecular formula C16H19NO3 B14516820 Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- CAS No. 62635-84-1

Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-

Cat. No.: B14516820
CAS No.: 62635-84-1
M. Wt: 273.33 g/mol
InChI Key: RJAOUWOCWKZUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with nitromethyl and dimethyl groups, and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by cyclization and subsequent functional group modifications. The nitration step often requires concentrated nitric acid and sulfuric acid as catalysts, conducted under controlled temperature conditions to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of acylated phenyl derivatives.

Scientific Research Applications

Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethyl group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethyl-phenyl)-(3-nitro-phenyl)-methanone
  • (4-Methoxy-phenyl)-(4-nitro-phenyl)-methanone
  • (4-Chloro-3-nitro-phenyl)-(4-nitro-phenyl)-methanone

Uniqueness

Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl- is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62635-84-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

[3,4-dimethyl-6-(nitromethyl)cyclohex-3-en-1-yl]-phenylmethanone

InChI

InChI=1S/C16H19NO3/c1-11-8-14(10-17(19)20)15(9-12(11)2)16(18)13-6-4-3-5-7-13/h3-7,14-15H,8-10H2,1-2H3

InChI Key

RJAOUWOCWKZUND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C[N+](=O)[O-])C(=O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.